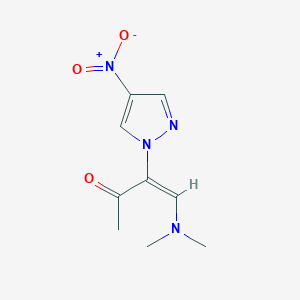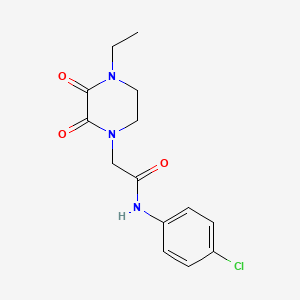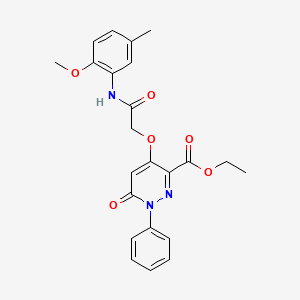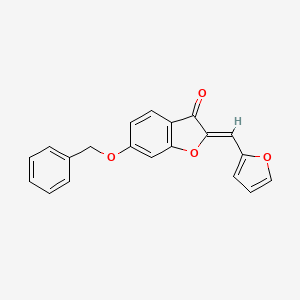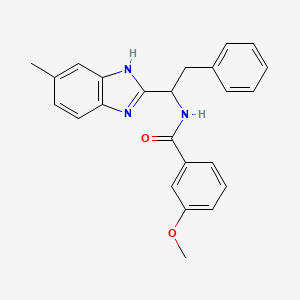![molecular formula C10H11NO4 B2775958 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS No. 70857-08-8](/img/structure/B2775958.png)
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid”, also referred to as MOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carboxylic α,α-diaminoester . The molecular formula of this compound is C10H11NO4.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the carboxylic α,α-diaminoester 2-[(1-benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid . The reaction was carried out in dry acetone at room temperature for 48 hours in the presence of a base such as diisopropylethylamine (DIPEA) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, similar compounds have been synthesized and studied. For example, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized .Scientific Research Applications
Synthetic Routes and Chemical Transformations
- Research has focused on synthesizing and characterizing compounds with similar structural features, indicating the compound's relevance in developing novel synthetic methodologies. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate into 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid highlights the compound's potential in heterocyclic chemistry and the synthesis of complex molecules (Ukrainets et al., 2014).
Polymer Science
- The doping of polyaniline with benzoic acid and substituted benzoic acids, including compounds structurally similar to the one , has been explored to modify the polymer's electrical properties. This work demonstrates the role of such compounds in advancing materials science, particularly in conducting polymers and their applications in electronics and sensor technology (Amarnath & Palaniappan, 2005).
Luminescent Materials
- The synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including methoxy-substituted versions, has been investigated for its influence on photophysical properties. Such studies are crucial for developing new luminescent materials with potential applications in lighting, displays, and bioimaging (Sivakumar et al., 2010).
Corrosion Inhibition
- Schiff bases derived from amino benzoic acid, including methoxy-substituted benzoic acids, have been evaluated as corrosion inhibitors for steel in acidic media. This research underscores the importance of such compounds in industrial applications, particularly in protecting metal surfaces against corrosion, thus extending their service life and maintaining their structural integrity (Okey et al., 2020).
Mechanism of Action
Target of Action
It’s known that the compound forms multiple hydrogen bonds with amino acids in their active pockets . This suggests that it may interact with various proteins or enzymes in the body.
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target proteins or enzymes, potentially altering their function.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.6 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties.
Result of Action
Some synthesized compounds that are structurally similar have shown significant cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[(2-methoxy-2-oxoethyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-7(3-5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVUJOLENLODRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2775876.png)
![1-(Azepan-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2775878.png)
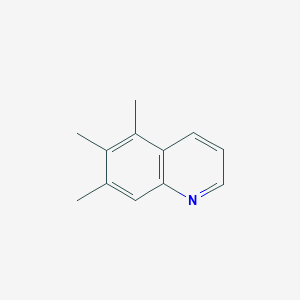
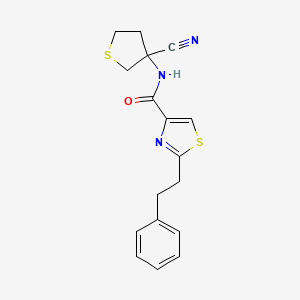
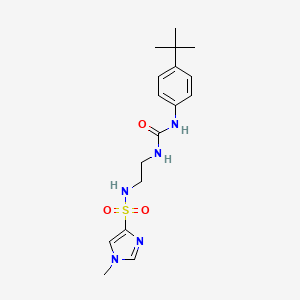
![6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2775883.png)


![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775889.png)
